molecular formula C20H12FNO3 B2374346 N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide CAS No. 886168-21-4

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide

Cat. No.: B2374346
CAS No.: 886168-21-4
M. Wt: 333.318
InChI Key: KGUADSZNPOHRBA-UHFFFAOYSA-N
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Description

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide is a chemical compound with the molecular formula C20H12FNO3 and a molecular weight of 333.318 g/mol. This compound is characterized by the presence of a xanthene core structure, which is a tricyclic aromatic system, and a benzamide moiety. The fluorine atom at the 5-position of the xanthene ring and the carbonyl group at the 9-position contribute to its unique chemical properties.

Scientific Research Applications

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

“N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide” is a small molecule inhibitor of lactate dehydrogenase (LDH) that has emerged as a promising anti-cancer agent due to its ability to inhibit LDH.

Safety and Hazards

The safety and hazards associated with “N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide” are not detailed in the search results. As with all chemicals, it should be handled with appropriate safety precautions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide typically involves the following steps:

    Formation of the xanthene core: The xanthene core can be synthesized through a Friedel-Crafts alkylation reaction, where a suitable aromatic compound is reacted with a phthalic anhydride derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the fluorine atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the benzamide moiety: The benzamide moiety can be introduced through an amide coupling reaction, where the xanthene derivative is reacted with a benzoyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with different functional groups replacing the fluorine atom.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide: Similar structure with an additional fluorine atom on the benzamide moiety.

    2-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide: Similar structure with the fluorine atom at the 2-position of the benzamide moiety.

    2-Chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5-position of the xanthene ring and the carbonyl group at the 9-position contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(5-fluoro-9-oxoxanthen-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FNO3/c21-16-8-4-7-15-18(23)14-10-9-13(11-17(14)25-19(15)16)22-20(24)12-5-2-1-3-6-12/h1-11H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUADSZNPOHRBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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